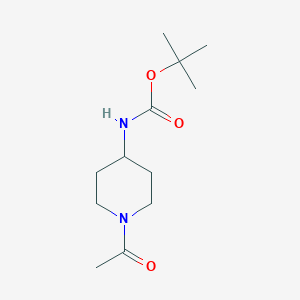

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

概要

説明

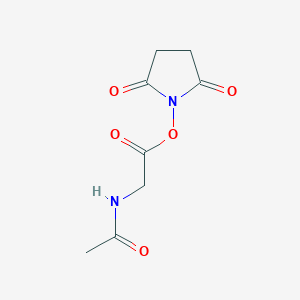

“tert-Butyl (1-acetylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 283167-28-2. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 1-acetyl-4-piperidinylcarbamate . It is a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16). The InChI key is YBNZMQXSIQUIHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C in dry conditions .科学的研究の応用

Drug Design and Synthesis

Piperidine derivatives, such as “tert-Butyl (1-acetylpiperidin-4-yl)carbamate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in FDA approved drugs .

Anticancer Research

Piperidine derivatives have been utilized in various ways as anticancer agents . The piperidine nucleus is a vital fundament in the production of drugs .

Antiviral Research

Piperidine derivatives are also being utilized as antiviral agents . Their unique structure allows them to interact with various viral proteins, disrupting their life cycle.

Antimalarial Research

The piperidine nucleus has been used in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, providing a potential treatment option.

Antimicrobial and Antifungal Research

Piperidine derivatives have shown potential as both antimicrobial and antifungal agents . Their unique structure allows them to disrupt the growth and reproduction of various microorganisms.

Analgesic and Anti-inflammatory Research

Piperidine derivatives have been utilized as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation, providing potential treatment options for various conditions.

Anti-Alzheimer and Antipsychotic Research

Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease and various psychiatric disorders . These compounds can interact with various receptors in the brain, providing potential treatment options.

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities .

Mode of Action

One study suggests that a compound with a similar structure may induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial action .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability .

Result of Action

Given its potential antibacterial action, it may lead to bacterial cell death by disrupting the membrane potential .

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .

特性

IUPAC Name |

tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627979 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283167-28-2 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)